An In-Depth Technical Guide to Tos-PEG3-NH-Boc: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
An In-Depth Technical Guide to Tos-PEG3-NH-Boc: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG3-NH-Boc is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This guide provides a comprehensive technical overview of Tos-PEG3-NH-Boc, including its chemical properties, its role in PROTAC synthesis, detailed experimental protocols, and the underlying mechanism of action.
Core Concepts: The Role of Tos-PEG3-NH-Boc in PROTACs
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. Tos-PEG3-NH-Boc is a polyethylene glycol (PEG)-based linker, a class of linkers frequently employed in PROTAC design.[1] The PEG spacer in Tos-PEG3-NH-Boc enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[2]
The "Tos" group (tosyl) is a good leaving group, facilitating the initial coupling of the linker to one of the ligands. The "Boc" (tert-butyloxycarbonyl) group is a protecting group for the amine ("NH"), which allows for the sequential and controlled attachment of the second ligand.
Physicochemical Properties
A clear understanding of the physicochemical properties of Tos-PEG3-NH-Boc is essential for its effective use in synthesis. While there are minor variations in reported values across different suppliers, the key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-carbamic acid, 1,1-dimethylethyl ester | N/A |
| Synonyms | PROTAC Linker 9, Boc-NH-PEG3-Tosylate | [3][4] |
| Molecular Formula | C₁₈H₂₉NO₇S or C₂₀H₃₃NO₈S | [3] |
| Molecular Weight | 403.49 g/mol or 447.54 g/mol | |
| Appearance | Colorless to light yellow oil | N/A |
| Storage Conditions | -20°C to 4°C, protect from light, stored under nitrogen |
Note: Discrepancies in molecular formula and weight may arise from different salt forms or variations in the PEG chain length. Researchers should refer to the certificate of analysis for the specific batch being used.
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using Tos-PEG3-NH-Boc is a multi-step process that involves the sequential attachment of the E3 ligase ligand and the target protein ligand to the linker. The general workflow is depicted below.
General PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC molecule using Tos-PEG3-NH-Boc.
Once synthesized, the PROTAC enters the cell and simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Experimental Protocols
Boc Deprotection of the Linker-Ligand Intermediate
This protocol describes the removal of the Boc protecting group from the amine on the PEG linker after the first ligand has been attached.
Materials:
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Ligand-PEG3-NH-Boc intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Ligand-PEG3-NH-Boc intermediate in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Optional (for obtaining the free amine instead of the TFA salt):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected amine.
-
Final PROTAC Synthesis: Amide Coupling
This protocol outlines the coupling of the deprotected linker-ligand intermediate with the second ligand containing a carboxylic acid.
Materials:
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Deprotected Ligand-PEG3-NH₂ (as free amine or TFA salt)
-
Second ligand with a carboxylic acid functionality
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Anhydrous N,N-Dimethylformamide (DMF)
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Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Et₃N)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the second ligand (containing a carboxylic acid) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Ligand-PEG3-NH₂ (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude PROTAC.
Purification and Characterization
The final PROTAC is typically purified using high-performance liquid chromatography (HPLC). Characterization is performed using techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Purity Analysis (HPLC): To determine the purity of the final compound.
Quantitative Data
While specific quantitative data for a PROTAC synthesized with Tos-PEG3-NH-Boc is not publicly available, the following table provides representative data that would be collected during such a synthesis.
| Parameter | Typical Value/Result | Method of Determination |
| Yield of Ligand-Linker Intermediate | 60-80% | Gravimetric analysis after purification |
| Yield of Final PROTAC | 30-60% | Gravimetric analysis after HPLC purification |
| Purity of Final PROTAC | >95% | HPLC with UV detection |
| ¹H NMR | Consistent with predicted structure | NMR Spectroscopy |
| HRMS | [M+H]⁺ observed within 5 ppm of calculated mass | Mass Spectrometry |
Conclusion
Tos-PEG3-NH-Boc is a versatile and valuable tool in the development of PROTACs. Its PEG spacer enhances the physicochemical properties of the final molecule, while the tosyl and Boc groups allow for a controlled and sequential synthesis. A thorough understanding of its properties and the associated synthetic methodologies is crucial for researchers aiming to design and create novel protein degraders for therapeutic applications. The experimental protocols provided in this guide, while general, offer a solid foundation for the synthesis of PROTACs using this important linker. Researchers are encouraged to adapt and optimize these protocols to suit their specific target and ligand combinations.
